molecular formula C15H13F2NO3 B5879722 N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide

Cat. No.: B5879722
M. Wt: 293.26 g/mol
InChI Key: ULHKEHDMXOVKII-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide is an organic compound belonging to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions and a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 2,6-difluorobenzoyl chloride.

    Reaction: The 3,5-dimethoxyaniline is reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound shares the 3,5-dimethoxyphenyl group but differs in its core structure.

    3,4-Dimethoxyphenethylamine: Similar in having methoxy groups on the benzene ring but differs in its overall structure and functional groups.

Uniqueness

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide is unique due to the presence of both fluorine atoms and the 3,5-dimethoxyphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHKEHDMXOVKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.5 ml (39.2 mmol; 1.2 equivalent) of triethylamine and 4.5 ml (35.9 mmol; 1.1 equivalent) of 2,6-difluorobenzoyl chloride are added to 5 g (32.6 mmol) of 3,5-dimethoxyaniline in solution in 100 ml of anhydrous toluene. The reaction medium is maintained under stirring at 70° C. for 1 hour 30 minutes, then, after returning to ambient temperature, washed with 3 times 50 ml of water. The resulting organic phase is dried over magnesium sulphate then the solvent is evaporated off under reduced pressure. The expected product is obtained in the form of a white powder (8.75 g; yield=97%) used in the following stage without other purification.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

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